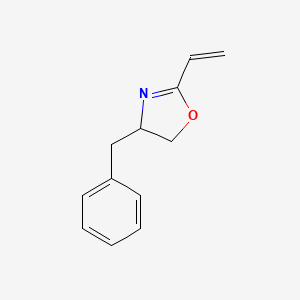

4-Benzyl-2-ethenyl-4,5-dihydro-1,3-oxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

4-benzyl-2-ethenyl-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C12H13NO/c1-2-12-13-11(9-14-12)8-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2 |

InChI Key |

HCKAXABGCMKJTM-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=NC(CO1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 4 Benzyl 2 Ethenyl 4,5 Dihydro 1,3 Oxazole Analogues

Ring-Opening Reactions of Dihydrooxazoles

The inherent strain and electronic properties of the 4,5-dihydro-1,3-oxazole ring make it a substrate for several types of ring-opening reactions. These transformations can be triggered by nucleophilic attack, lead to structural rearrangements, or proceed through the formation of reactive intermediates like nitrile ylides.

The dihydrooxazole ring can be opened by the action of nucleophiles, a process often facilitated by activation of the ring. For instance, the nitrogen atom of the dihydrooxazole can act as a nucleophile in the presence of a suitable electrophile. This initial attack can lead to the formation of an oxazolinium intermediate, which is then susceptible to ring-opening by a nucleophile. nih.govacs.org

A variety of nucleophiles and electrophiles can participate in these reactions. For example, the reaction of 4,5-dihydrooxazoles with base-generated o-quinone methides results in a four-component reaction leading to N-amino-benzylated phenols. nih.gov In this process, the dihydrooxazole derivative acts as a nucleophile. The reaction proceeds through a zwitterionic intermediate that undergoes hydrolytic workup to yield the final product. nih.gov

The regioselectivity of the ring-opening is influenced by stereoelectronic effects and the nature of the substituents on the dihydrooxazole ring. acs.org Non-polymerizing ring-opening reactions of dihydrooxazoles have been observed at reduced temperatures, requiring near-equivalent amounts of the electrophile and nucleophile under dilute conditions. acs.org For example, Lewis acid activation can promote the addition of aryl nucleophiles to the 5-position of the resulting oxazolium intermediates. acs.org

| Initiator/Nucleophile | Reaction Conditions | Product Type | Ref |

| Grignard reagents / o-OBoc salicylaldehydes | Aqueous workup | N-amino-benzylated phenols | nih.gov |

| Lewis Acids / Aryl nucleophiles | Reduced temperatures, dilute conditions | 5-substituted oxazolines | acs.org |

| Acid with weakly nucleophilic counteranion / Secondary amine | - | Ring-opened amine derivatives | acs.org |

| Ethyl chloroformate | - | Ring-opened chloride adduct | acs.org |

| Water (opportunistic nucleophile) | Low-temperature | Ester and ammonium (B1175870) species | acs.org |

Dihydrooxazole rings can undergo rearrangement reactions that involve the cleavage of the heterocyclic ring. These rearrangements can be synthetically useful for constructing complex molecular scaffolds, including those with congested carbon centers. nih.govlibretexts.org

An example of such a rearrangement is the unexpected 1,3-migration of an N-allyl group in N-allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamides when treated with a strong base like LiHMDS. nih.gov This reaction leads to the formation of an aza-quaternary carbon center in moderate to high yields and appears to be highly stereoselective. nih.gov Although the specific substrate is not 4-benzyl-2-ethenyl-4,5-dihydro-1,3-oxazole, this study highlights a potential reactivity pathway for analogous systems.

Another type of rearrangement, the pinacol (B44631) rearrangement, involves the acid-catalyzed transformation of a 1,2-diol into a ketone and can be used for ring expansion. libretexts.org While not directly involving a dihydrooxazole, the principles of carbocation-mediated rearrangements are relevant to understanding potential transformations of functionalized dihydrooxazoles under acidic conditions.

Nitrile ylides are highly reactive 1,3-dipoles that can be generated from various precursors, including the photochemical ring-opening of 2H-azirines. wikipedia.orgnih.gov These intermediates are valuable in synthesis, particularly in 1,3-dipolar cycloaddition reactions to form five-membered nitrogen-containing heterocycles. thieme-connect.deresearchgate.net

The formation of nitrile ylides from dihydrooxazoles is not a direct process but can be envisioned through a multi-step sequence. For instance, a suitably substituted dihydrooxazole could potentially be converted to a precursor that, upon stimulation (e.g., photochemically or thermally), yields a nitrile ylide. nih.gov

Once generated, nitrile ylides readily react with a variety of dipolarophiles. wikipedia.org Electron-deficient alkenes and alkynes are common reaction partners, leading to the formation of pyrrolines and pyrroles, respectively. thieme-connect.de Carbonyl compounds and imines can also act as dipolarophiles, yielding dihydrooxazoles and other heterocyclic structures. thieme-connect.de

| Dipolarophile | Product | Ref |

| Electron-deficient alkenes | Pyrrolines | wikipedia.orgthieme-connect.de |

| Alkynes | Pyrroles | thieme-connect.de |

| Carbonyl compounds | Dihydrooxazoles | thieme-connect.de |

| Imines | - | researchgate.net |

Cycloaddition Reactions Involving the 2-Ethenyl Moiety

The 2-ethenyl (or vinyl) group attached to the dihydrooxazole ring serves as a versatile handle for various cycloaddition reactions, providing a pathway to more complex and polycyclic structures.

The vinyl group of 2-ethenyl-dihydrooxazoles can participate as the 2π component in [3+2] cycloaddition reactions. These reactions involve a 1,3-dipole and an alkene (the dipolarophile) to form a five-membered ring. beilstein-journals.org

A prominent example of a 1,3-dipole used in such reactions is a nitrile oxide, which can be generated in situ from hydroximoyl chlorides. beilstein-journals.org The reaction of nitrile oxides with alkenes is a powerful tool for the synthesis of isoxazolines. While specific examples involving this compound are not detailed in the provided context, the general reactivity pattern is well-established. beilstein-journals.org

Another relevant 1,3-dipole is the nitrile ylide, which, as previously discussed, reacts with alkenes to form pyrrolines. nih.gov The vinyl group of the dihydrooxazole could potentially react with a nitrile ylide generated from a separate source.

The regioselectivity and stereoselectivity of these cycloadditions are crucial aspects and are often influenced by the electronic and steric properties of both the 1,3-dipole and the dipolarophile.

The ethenyl substituent of this compound can also function as a dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. wikipedia.org This reaction involves the combination of a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org

The reactivity of the ethenyl group as a dienophile is influenced by the electronic nature of the dihydrooxazole ring. If the dihydrooxazole ring acts as an electron-withdrawing group, it will activate the ethenyl moiety towards reaction with electron-rich dienes. The Diels-Alder reaction is a powerful tool for creating cyclic systems with a high degree of stereochemical control. wikipedia.org

Conversely, the oxazole (B20620) ring itself can act as a diene in Diels-Alder reactions, particularly when activated by protonation or Lewis acids. nih.govresearchgate.netscilit.com While the dihydrooxazole ring in the subject compound is not aromatic, this reactivity of the parent oxazole system is noteworthy. The cycloaddition of oxazoles with various dienophiles, including alkenes and alkynes, has been extensively used in the synthesis of pyridines and furans. researchgate.net

| Reaction Type | Diene/Dipole | Dienophile/Dipolarophile | Product | Ref |

| [3+2] Cycloaddition | Nitrile Oxide | 2-Ethenyl-dihydrooxazole | Isoxazoline derivative | beilstein-journals.org |

| [3+2] Cycloaddition | Nitrile Ylide | 2-Ethenyl-dihydrooxazole | Pyrroline derivative | nih.gov |

| [4+2] Diels-Alder | Conjugated Diene | 2-Ethenyl-dihydrooxazole | Substituted cyclohexene | wikipedia.org |

| [4+2] Diels-Alder | Oxazole (as diene) | Alkene/Alkyne | Pyridine/Furan precursor | researchgate.net |

Electrophilic and Nucleophilic Transformations on the Dihydrooxazole Ring

The dihydrooxazole ring can undergo a variety of transformations, including functionalization at its carbon and nitrogen atoms. These reactions are often dictated by the nature of the substituents on the ring and the reaction conditions employed.

C2-Position: The C2-position of the dihydrooxazole ring is part of an imine functional group, making it susceptible to nucleophilic attack. However, in the case of 2-ethenyl substituted dihydrooxazoles, the reactivity is often dominated by the vinyl group. Electrophilic addition to the ethenyl group is a common transformation. For instance, reactions with halogens or hydrohalic acids would be expected to yield the corresponding saturated dihalo or halo derivatives at the side chain.

C4-Position: The C4-position, bearing the benzyl (B1604629) group, is a chiral center. Reactions involving this position often proceed with a high degree of stereocontrol, making these compounds valuable synthons in asymmetric synthesis. The hydrogen atom at C4 can be abstracted by a strong base to form a carbanion, which can then be alkylated or acylated. The benzyl group itself can undergo electrophilic aromatic substitution on the phenyl ring, although this typically requires harsh conditions that might affect the dihydrooxazole ring.

C5-Position: The C5-position of the dihydrooxazole ring is adjacent to the oxygen atom and can be activated towards nucleophilic attack, particularly after activation of the ring nitrogen. For example, treatment with a Lewis acid can form an oxazolium intermediate, which then becomes susceptible to attack by nucleophiles at the C5 position. sphinxsai.com Furthermore, deprotonation at the C5 position using a strong base like LDA (Lithium diisopropylamide) can generate a carbanion that readily reacts with various electrophiles, such as aldehydes, ketones, and alkyl halides. orientjchem.org This allows for the introduction of a wide range of substituents at this position.

Ring-Opening Reactions: The dihydrooxazole ring can be opened under various conditions. Acid-catalyzed hydrolysis leads to the formation of the corresponding amino alcohol and carboxylic acid derivatives. nih.gov Reaction with strong electrophiles, such as ethyl chloroformate, can also induce ring-opening by forming an activated intermediate that is then attacked by a nucleophile. sphinxsai.com

| Position | Reaction Type | Reagents | Product Type |

|---|---|---|---|

| C2-Ethenyl | Electrophilic Addition | Br2, HBr | Dibromoethyl or Bromoethyl side chain |

| C4 | Alkylation/Acylation (via carbanion) | 1. Strong Base (e.g., LDA) 2. Alkyl/Acyl Halide | C4-Substituted Dihydrooxazole |

| C5 | Nucleophilic Addition (after activation) | 1. Lewis Acid 2. Aryl Nucleophile | C5-Aryl Dihydrooxazole |

| C5 | Alkylation/Acylation (via carbanion) | 1. LDA 2. Aldehyde/Ketone/Alkyl Halide | C5-Substituted Dihydrooxazole |

| Ring | Ring Opening (Hydrolysis) | Acid/Water | Amino alcohol and Carboxylic acid |

| Ring | Ring Opening (Electrophilic) | Ethyl Chloroformate | Ring-opened ester derivative |

Interconversion of Dihydrooxazoles to Other Heterocyclic Systems

4,5-Dihydro-1,3-oxazoles are versatile intermediates that can be converted into a variety of other heterocyclic systems. These transformations often involve ring-opening followed by recyclization with a different reagent.

One common transformation is the conversion of dihydrooxazoles into thiazoles . This can be achieved by treating the dihydrooxazole with a sulfurating agent like Lawesson's reagent or phosphorus pentasulfide. The reaction proceeds by replacement of the ring oxygen with a sulfur atom. chemmethod.comnih.gov

Dihydrooxazoles can also serve as precursors for triazoles . For instance, reaction with hydrazine (B178648) or its derivatives can lead to ring opening and subsequent cyclization to form substituted 1,2,4-triazoles. nih.govorganic-chemistry.orgresearchgate.net The specific outcome of the reaction depends on the substituents on the dihydrooxazole ring and the reaction conditions.

Furthermore, under certain conditions, dihydrooxazoles can be transformed into other five-membered heterocycles like 1,3,4-oxadiazoles or undergo ring expansion to form six-membered rings such as pyrimidines . The conversion to oxadiazoles (B1248032) can occur through cyclization of intermediate hydrazones. sphinxsai.comnih.gov Ring expansion to pyrimidines might involve reaction with a suitable three-atom component that incorporates into the ring. nih.gov

| Starting Heterocycle | Reagents | Resulting Heterocycle | General Reaction Type |

|---|---|---|---|

| 4,5-Dihydro-1,3-oxazole | Lawesson's Reagent / P2S5 | Thiazole | Oxygen-Sulfur Exchange |

| 4,5-Dihydro-1,3-oxazole | Hydrazine / Substituted Hydrazines | 1,2,4-Triazole | Ring Opening-Recyclization |

| 4,5-Dihydro-1,3-oxazole | Hydrazones / Acetic Anhydride | 1,3,4-Oxadiazole | Cyclization of Intermediates |

| 4,5-Dihydro-1,3-oxazole | Suitable Three-Atom Component | Pyrimidine | Ring Expansion |

Applications of 4,5 Dihydro 1,3 Oxazole Derivatives As Chiral Ligands in Asymmetric Catalysis

Principles of Chiral Ligand Design Based on Dihydrooxazole Scaffolds

The design of effective chiral ligands is paramount for achieving high enantioselectivity in catalysis. For dihydrooxazole scaffolds, the design principles revolve around the modular nature of the ligand, allowing for systematic variation of steric and electronic properties to suit a specific catalytic transformation. Key elements that can be modified include the substituent at the chiral center of the oxazoline (B21484) ring (e.g., benzyl (B1604629) in 4-Benzyl-2-ethenyl-4,5-dihydro-1,3-oxazole), the group at the 2-position of the ring, and the backbone connecting multiple oxazoline units.

Mono(oxazoline) ligands, containing a single dihydrooxazole ring, are fundamental building blocks in this class. An example of this is This compound . These ligands are typically bidentate, featuring another donor atom such as phosphorus, nitrogen, or sulfur, which coordinates to the metal center alongside the oxazoline nitrogen. The substituent at the C4 position, derived from a chiral amino alcohol, is crucial for establishing the chiral environment. The modularity of their synthesis allows for the creation of diverse ligand libraries by varying the amino alcohol precursor and the nitrile used to form the ring. This variability enables the fine-tuning of the ligand's steric bulk and electronic properties to optimize catalyst performance for a specific reaction.

Bis(oxazoline) (BOX) ligands are a highly successful class of C2-symmetric chiral ligands. They consist of two chiral oxazoline rings connected by a bridging unit, which can be varied to control the geometry and bite angle of the resulting metal complex. This C2-symmetry is advantageous as it reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity. Strategic modifications to the BOX scaffold are common and include altering the chiral substituents on the oxazoline rings and changing the nature of the bridge connecting them. For instance, the methylene (B1212753) bridge in methylene-BOX can be replaced with other groups to adjust the ligand's flexibility and steric profile. These ligands form pincer-like complexes with metal ions, creating a well-defined chiral pocket that effectively controls the approach of the substrate.

Beyond mono- and bis(oxazoline) systems, more complex multidentate and hybrid architectures have been developed to meet specific catalytic challenges. These include tris(oxazoline) ligands and hybrid ligands that incorporate the oxazoline moiety alongside other potent donor groups like phosphines (PHOX ligands), pyridines (PyOX ligands), or carbene units. For example, phosphine-dihydrooxazole (PHOX) ligands combine the strong σ-donating properties of the phosphine (B1218219) with the chiral influence of the oxazoline ring, proving highly effective in reactions like asymmetric hydrogenation and hydrosilylation. These hybrid designs offer a greater level of tunability, as modifications can be made to multiple, distinct parts of the ligand structure to optimize catalytic activity and selectivity.

Enantioselective Catalytic Transformations Utilizing Dihydrooxazole Ligands

The versatility of dihydrooxazole ligands is demonstrated by their successful application in a wide array of enantioselective catalytic reactions. Their ability to form well-defined, stable complexes with various late transition metals like palladium, rhodium, iridium, and copper has made them indispensable tools for asymmetric synthesis.

Asymmetric hydrogenation, the addition of hydrogen across a double bond to create a chiral center, is a fundamental transformation where dihydrooxazole ligands have shown immense utility. Iridium complexes of phosphine-dihydrooxazole (PHOX) ligands are particularly effective for the hydrogenation of unfunctionalized olefins. The combination of the soft phosphine donor and the hard nitrogen donor in PHOX ligands allows for strong binding to the metal center while creating a rigid chiral environment that directs the incoming hydrogen with high facial selectivity. This has enabled the enantioselective synthesis of a variety of chiral alkanes.

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Ir-PHOX | Unfunctionalized Olefins | Up to 98% | |

| Rh-Bis(oxazoline) | Ketones | Up to 99% | |

| Ru-Hybrid Oxazoline | Functionalized Alkenes | >95% |

This table presents representative data on the effectiveness of dihydrooxazole-based ligands in asymmetric hydrogenation, showcasing high enantioselectivities achieved with various catalyst systems and substrates.

Dihydrooxazole ligands are also pivotal in enantioselective carbon-carbon bond-forming reactions, which are essential for building molecular complexity. In the asymmetric Heck reaction, palladium complexes of PHOX or BOX ligands are used to control the stereochemistry of the newly formed C-C bond. The chiral ligand influences the migratory insertion and reductive elimination steps of the catalytic cycle, dictating the facial selectivity of the reaction. Similarly, in asymmetric Suzuki cross-coupling reactions, palladium catalysts bearing chiral oxazoline-containing ligands can effectively discriminate between enantiotopic leaving groups or prochiral centers to yield optically active biaryl compounds and other valuable structures.

| Reaction | Catalyst System | Key Feature | Enantiomeric Excess (ee) | Reference |

| Asymmetric Heck | Pd-PHOX | Control of migratory insertion | Up to 99% | |

| Asymmetric Heck | Pd-BOX | Creation of a rigid chiral pocket | High | |

| Asymmetric Suzuki | Pd-Hybrid Oxazoline | Desymmetrization of substrates | Up to 96% |

This table summarizes the application of dihydrooxazole ligands in key asymmetric C-C bond-forming reactions, highlighting the catalyst systems and the high levels of enantioselectivity reported.

Asymmetric Cycloaddition Reactions (e.g., Diels-Alder, [3+2] cycloadditions)

Metal complexes incorporating this compound and related oxazoline ligands have proven to be effective catalysts for various asymmetric cycloaddition reactions, which are powerful methods for constructing cyclic molecules with controlled stereochemistry. nih.gov

Diels-Alder Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. researchgate.net Chiral bis(oxazoline) ligand-metal complexes, for instance, have been successfully employed as catalysts in these reactions. nih.gov The choice of both the substituents on the ligand and the metal ion is critical for achieving high enantioselectivity. nih.gov For example, conformationally rigid bis(oxazoline) ligands have been used with MgX2 complexes to catalyze the Diels-Alder process efficiently. nih.gov Oxazoles themselves can act as azadienes in Diels-Alder reactions with alkenes and alkynes to produce substituted pyridines and furans, respectively. arkat-usa.org

[3+2] Cycloaddition Reactions: In the realm of [3+2] cycloadditions, oxazoline-based ligands have also demonstrated significant utility. A stereodivergent synthesis of tetrahydrofuroindoles has been achieved through a diastereoselective and enantioselective dearomative formal [3+2] cycloaddition using a palladium catalyst in conjunction with a phosphinooxazoline (PHOX) ligand. nih.gov The solvent polarity was found to be a key factor in controlling the diastereoselectivity of this transformation. nih.gov Furthermore, the synthesis of 3,4,5-trisubstituted isoxazoles can be achieved through a [3+2] cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds. beilstein-journals.org The enantioselective 1,3-dipolar cycloaddition of nitrile oxides with α,β-disubstituted imides, catalyzed by a Mg(ClO4)2 and bis(oxazoline) ligand system, has been reported to produce isoxazolines with good yields and enantioselectivities. chemrxiv.org

A summary of representative asymmetric cycloaddition reactions using oxazoline-based ligands is presented in the table below.

| Reaction Type | Catalyst/Ligand System | Substrates | Product | Enantioselectivity (ee) | Diastereoselectivity (dr) | Ref |

| Diels-Alder | Mg-bis(oxazoline) complex | Dienophile + Diene | Cyclohexene derivative | - | - | nih.gov |

| [3+2] Cycloaddition | Pd-PHOX ligand | Indole derivative + Alkene | Tetrahydrofuroindole | 86-98% | 78:22–93:7 | nih.gov |

| [3+2] Cycloaddition | Mg(ClO4)2-bis(oxazoline) | Nitrile oxide + Imide | Isoxazoline | 81-83% | - | chemrxiv.org |

Asymmetric Oxidations and Reductions

While the provided search results focus heavily on carbon-carbon bond-forming reactions, the utility of chiral oxazoline ligands extends to asymmetric oxidations and reductions. These transformations are fundamental in organic synthesis for the introduction or modification of functional groups with stereocontrol. Research in this area has demonstrated the versatility of ligands derived from 4,5-dihydro-1,3-oxazoles in commanding the stereochemical outcome of such reactions.

Other Transition Metal-Catalyzed Asymmetric Processes

The application of this compound and its analogs is not limited to cycloadditions, oxidations, and reductions. These chiral ligands have been successfully employed in a wide array of other transition metal-catalyzed asymmetric processes.

For instance, phosphinooxazoline (PHOX) ligands, which incorporate a chiral oxazoline moiety, are widely used in various asymmetric transformations. acs.org Iridium-catalyzed asymmetric hydrogenation of unfunctionalized alkenes, α,β-unsaturated esters, and ketones has been achieved with high conversions and enantioselectivities using a benzylic substituted PHOX ligand. acs.org

Furthermore, palladium-catalyzed asymmetric allylic alkylation is another area where oxazoline-containing ligands have excelled. A notable application is in the stereodivergent synthesis of tetrahydrofuroindoles, where a Pd-PHOX system was employed in a dearomative formal [3+2] cycloaddition. nih.gov The unique properties of pyridine-oxazoline ligands have also been recently recognized and applied in several new and efficient asymmetric methodologies. rsc.org

The table below showcases the diversity of other transition metal-catalyzed asymmetric reactions utilizing oxazoline-based ligands.

| Reaction Type | Catalyst/Ligand System | Substrates | Product | Enantioselectivity (ee) | Yield | Ref |

| Asymmetric Hydrogenation | Ir-PHOX ligand | Unfunctionalized alkenes, α,β-unsaturated esters/ketones | Chiral alkanes, esters, alcohols | High | High | acs.org |

| Asymmetric Allylic Alkylation | Pd-PHOX ligand | Allylic substrate + Nucleophile | Chiral allylated product | - | - | nih.gov |

| Asymmetric Suzuki–Miyaura Arylation | - | Tertiary benzylic acetates + Arylboronic acids | Diaryl and triaryl quaternary stereocenters | Excellent | High | acs.org |

| Asymmetric Cyclization | Au(I)-NHC complex | 1,6-enynes | Cyclopentane derivatives | up to 59% | - | researchgate.net |

Mechanistic Insights into Asymmetric Induction by this compound Derived Ligands

Understanding the mechanism of asymmetric induction is crucial for the rational design of more efficient and selective chiral catalysts. For ligands derived from this compound, several structural features play a key role in determining the stereochemical outcome of a reaction.

Influence of the 4-Benzyl Stereocenter on Enantioselectivity

The stereocenter at the 4-position of the oxazoline ring, bearing a benzyl group, is a critical element for inducing chirality in the product. acs.org This chiral center is in close proximity to the coordinating nitrogen atom and, consequently, to the metal's active site. bldpharm.comresearchgate.net This proximity allows the bulky benzyl group to create a well-defined chiral environment around the catalyst's active site. researchgate.net

This steric hindrance effectively blocks one of the enantiotopic faces of the approaching substrate, favoring its coordination to the metal center from the less hindered face. beilstein-journals.org This selective coordination is a key step in determining the final stereochemistry of the product. The effectiveness of this steric blocking can be influenced by the specific reaction conditions and the nature of the substrate. For instance, in asymmetric Henry reactions catalyzed by copper(II) complexes of imidazolidin-4-one-based ligands, the larger alkyl group at a stereocenter effectively blocks one pathway of attack, leading to high enantioselectivity. beilstein-journals.org The development of methods for the asymmetric synthesis of all-carbon quaternary stereocenters often relies on the precise control of the steric environment around the metal center, a role fulfilled by ligands such as those derived from this compound. acs.org

Rationalizing Chiral Recognition and Catalyst Turnover

The process of chiral recognition, where the catalyst differentiates between the two enantiotopic faces of a prochiral substrate or two enantiomers of a racemic substrate, is a complex interplay of steric and electronic interactions. For ligands like this compound, the combination of the chiral environment created by the 4-benzyl group and the electronic properties influenced by the entire ligand framework is responsible for this discrimination.

Catalyst turnover, the ability of the catalyst to be regenerated and participate in multiple catalytic cycles, is essential for an efficient process. The design of the ligand can impact the stability of the catalytic species and the ease with which the product is released to regenerate the active catalyst. The modular nature of oxazoline ligands allows for the systematic modification of their structure to optimize both enantioselectivity and catalytic activity (turnover). bldpharm.com For example, the development of axially chiral oxazoline-carbene ligands and their coordination with gold(I) complexes highlights the ongoing efforts to create novel catalysts with improved performance. researchgate.net

Recovery and Recycling of Dihydrooxazole-Based Catalytic Systems

The economic viability and environmental friendliness of asymmetric catalysis are significantly enhanced by the ability to recover and reuse the chiral catalyst. For homogeneous catalysts derived from 4,5-dihydro-1,3-oxazole ligands, their recovery from the reaction medium is often challenging. To overcome this limitation, considerable effort has been directed towards the development of heterogeneous catalytic systems where the chiral dihydrooxazole unit is anchored to a solid support.

One of the most effective methods for creating recyclable catalysts is the immobilization of chiral oxazoline ligands on inorganic supports, such as mesoporous silica (B1680970) (e.g., SBA-15). nih.gov This technique not only allows for the straightforward separation of the catalyst post-reaction but also helps in minimizing metal contamination in the final products. nih.gov

Recent studies have demonstrated the successful synthesis and application of such recyclable supported chiral heterogeneous ligands. For instance, chiral amino oxazoline ligands with both aliphatic and aromatic substituents have been synthesized and subsequently immobilized on functionalized mesoporous SBA-15. nih.gov These new heterogeneous ligands, when used in copper-catalyzed asymmetric allylic oxidation of olefins, have shown high yields and enantioselectivities, in some cases superior to their homogeneous counterparts. nih.gov

A key advantage of these heterogeneous systems is their remarkable stability and reusability. Research has shown that these catalysts can be easily recovered and reused multiple times without a significant drop in their catalytic activity, yield, or enantioselectivity. nih.gov For example, in the asymmetric allylic oxidation of cyclohexene, a catalyst with an aromatic-substituted oxazoline ligand immobilized on SBA-15 was successfully recycled and reused for eight consecutive cycles. nih.gov The results of such a study are detailed in the table below, showcasing the consistent performance of the recycled catalyst.

Table 1: Recyclability of a Heterogeneous Copper-Oxazoline Catalyst in the Asymmetric Allylic Oxidation of Cyclohexene

| Cycle | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| 1 | 95 | 96 |

| 2 | 95 | 96 |

| 3 | 94 | 95 |

| 4 | 94 | 95 |

| 5 | 93 | 94 |

| 6 | 93 | 94 |

| 7 | 92 | 93 |

This table is generated based on data for a related aromatic-substituted chiral amino oxazoline ligand immobilized on SBA-15 as a representative example of the recyclability of dihydrooxazole-based catalysts. nih.gov

The synthesis of these recyclable catalysts typically involves a multi-step process. Chiral amino alcohols are first synthesized from readily available amino acids. These are then converted into the corresponding chiral amino oxazoline ligands. nih.gov Subsequently, these ligands are grafted onto a functionalized solid support, such as chlorinated SBA-15, to yield the final heterogeneous catalyst. nih.gov The resulting catalysts are then characterized using various analytical techniques to confirm their structure and properties before being employed in catalytic reactions. nih.gov

The development of such robust and recyclable catalytic systems is a significant step towards more sustainable chemical manufacturing processes. While the specific application of these techniques to this compound has yet to be reported, the successful implementation with structurally related oxazolines provides a strong proof-of-concept for future research in this area.

Emerging Research Frontiers and Outlook for 4 Benzyl 2 Ethenyl 4,5 Dihydro 1,3 Oxazole Chemistry

Development of Next-Generation Synthetic Methodologies

The efficient and stereocontrolled synthesis of 4-Benzyl-2-ethenyl-4,5-dihydro-1,3-oxazole is paramount to unlocking its full potential. While classical methods for oxazoline (B21484) synthesis, such as the cyclodehydration of N-(2-hydroxyethyl)amides, provide a foundational approach, next-generation methodologies are poised to offer greater efficiency, stereoselectivity, and substrate scope.

Future synthetic strategies are expected to focus on convergent and atom-economical routes. One promising avenue is the development of catalytic one-pot procedures that combine the formation of the core oxazoline ring with the introduction of the ethenyl group. For instance, a transition-metal-catalyzed cycloaddition of a suitable aziridine (B145994) precursor with an acrylic acid derivative could provide a direct route to the desired product.

| Synthetic Approach | Key Features | Potential Advantages |

| Catalytic One-Pot Cycloaddition | Convergent synthesis from simpler precursors. | High atom economy, reduced number of synthetic steps. |

| Biocatalytic Routes to Precursors | Enzymatic resolution or synthesis of chiral amino alcohols. | High enantioselectivity, environmentally friendly. |

| Advanced Dehydrative Cyclization | Use of novel, mild dehydrating agents. | Improved yields, broader functional group tolerance. |

Unveiling Novel Reactivity and Transformation Pathways

The ethenyl group at the 2-position of this compound is a key functional handle that opens up a wide array of potential transformations. Research in this area is expected to move beyond simple derivatization to explore novel and complex reaction cascades.

The electron-withdrawing nature of the dihydrooxazole ring can influence the reactivity of the vinyl group, making it susceptible to a range of addition reactions. For example, conjugate addition of various nucleophiles could provide access to a diverse library of 2-substituted ethyl-dihydrooxazoles. Moreover, the vinyl group is an excellent substrate for various cycloaddition reactions, including Diels-Alder and 1,3-dipolar cycloadditions, which could be employed to construct complex polycyclic systems with high stereocontrol. nih.gov

Another exciting frontier is the use of the vinyl group in cross-coupling reactions. nih.goveurekalert.org Palladium- or nickel-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, could be utilized to introduce a wide range of aryl, heteroaryl, and alkynyl substituents at the terminus of the ethenyl group, thereby enabling the rapid diversification of the core structure. The development of tandem reactions that combine a transformation at the vinyl group with a subsequent reaction involving the oxazoline ring or the benzyl (B1604629) moiety could lead to the efficient synthesis of highly complex molecules.

| Reaction Type | Potential Products | Synthetic Utility |

| Conjugate Addition | 2-(2-Substituted-ethyl)-dihydrooxazoles | Introduction of diverse functional groups. |

| Cycloaddition Reactions | Polycyclic dihydrooxazole derivatives | Rapid construction of complex scaffolds. |

| Cross-Coupling Reactions | 2-(Substituted-ethenyl)-dihydrooxazoles | Functionalization with aryl, heteroaryl, and alkynyl groups. |

Integration of Artificial Intelligence and Machine Learning in Dihydrooxazole Research

Furthermore, machine learning models can be trained to predict the reactivity and selectivity of various transformations involving the dihydrooxazole core. For instance, an ML model could be developed to predict the stereochemical outcome of a catalytic reaction using a library of chiral dihydrooxazole ligands, thereby reducing the need for extensive experimental screening. rsc.org As more experimental data becomes available, these models will become increasingly accurate and predictive, enabling the in silico design of dihydrooxazoles with tailored properties for specific applications.

| AI/ML Application | Description | Impact on Research |

| Retrosynthesis Planning | AI algorithms propose novel synthetic routes. | Accelerated discovery of efficient syntheses. |

| Reactivity Prediction | ML models predict the outcome of chemical reactions. | Reduced experimental effort and resource optimization. |

| Catalyst Design | In silico design and screening of chiral ligands. | Faster development of highly selective catalysts. |

Advanced Applications Beyond Current Paradigms in Catalysis

Chiral oxazolines are well-established as privileged ligands in asymmetric catalysis, typically coordinating to a metal center to create a chiral environment that influences the stereochemical outcome of a reaction. princeton.edurameshrasappan.comresearchgate.netbldpharm.com The unique structure of this compound, however, opens the door to advanced applications that go beyond the traditional paradigm of a static chiral ligand.

The ethenyl group offers the potential for the development of "smart" or "switchable" catalysts. For example, the vinyl group could be functionalized with a photoresponsive moiety, allowing the catalytic activity or selectivity to be controlled by light. Alternatively, the ethenyl group could act as a secondary coordination site, enabling the formation of bimetallic catalysts with unique reactivity profiles.

Another exciting prospect is the use of this compound in tandem catalysis, where the metal-ligand complex catalyzes one transformation, and the vinyl group participates in a subsequent, distinct reaction in the same pot. This could lead to highly efficient and convergent syntheses of complex molecules. Furthermore, the incorporation of this dihydrooxazole into larger supramolecular assemblies or polymers could lead to the development of novel catalytic materials with enhanced activity and recyclability.

| Advanced Application | Concept | Potential Benefit |

| Switchable Catalysis | Incorporation of a stimulus-responsive group. | External control over catalytic activity and selectivity. |

| Bimetallic Catalysis | Utilization of the ethenyl group as a secondary coordination site. | Novel reactivity and enhanced catalytic performance. |

| Tandem Catalysis | Combination of metal-catalyzed and vinyl group reactions. | Increased synthetic efficiency and complexity generation. |

| Catalytic Materials | Immobilization on solid supports or incorporation into polymers. | Enhanced catalyst stability and recyclability. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Benzyl-2-ethenyl-4,5-dihydro-1,3-oxazole, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves cyclization or condensation reactions. For example, refluxing precursors in polar aprotic solvents (e.g., DMSO or THF) with catalysts like palladium complexes (e.g., bis(triphenylphosphine)palladium dichloride) under inert atmospheres (argon/nitrogen) can yield oxazole derivatives. Reaction time (18–48 hours), temperature (55–100°C), and stoichiometric ratios are optimized via iterative trials with monitoring by TLC or HPLC .

- Key Steps : Post-reaction workup includes vacuum filtration, recrystallization (e.g., ethanol/water mixtures), and chromatographic purification (silica gel) to isolate the product .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR identify substituents and confirm stereochemistry (e.g., benzyl and ethenyl protons resonate at δ 4.5–7.2 ppm) .

- X-ray Crystallography : Resolves absolute configuration and diastereomeric ratios (e.g., (Z)-isomers show distinct packing patterns in crystal lattices) .

- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H] peaks match theoretical values within 2 ppm error) .

Q. What solvent systems and catalysts are effective in stabilizing 4,5-dihydrooxazole intermediates?

- Solvents : THF, DMF, or EtN/THF mixtures (1:1 v/v) enhance solubility of intermediates. Polar solvents stabilize charge-separated transition states in cyclization reactions .

- Catalysts : Palladium complexes (e.g., PdCl(PPh)) or copper iodide accelerate cross-coupling steps, while bases like EtN facilitate deprotonation .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing stereoisomers of this compound?

- Mechanistic Insights : Stereochemical outcomes depend on the reaction pathway. For example:

- Electrophilic Aromatic Substitution : Favors retention of configuration at the oxazole ring.

- Cascade Cyclization : May produce diastereomers (e.g., (Z)- and (E)-isomers) due to torsional strain in transition states. EPA conditions (EtN as base) can shift isomer ratios (e.g., 81:19 dr) .

Q. How can computational modeling predict regioselectivity in functionalizing the oxazole ring?

- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict reactive sites. For example:

- The ethenyl group at C2 exhibits higher electron density, making it susceptible to electrophilic attacks.

- Substituent effects (e.g., benzyl at C4) alter HOMO-LUMO gaps, influencing reaction kinetics .

Q. How should researchers resolve contradictions in reported yields for similar oxazole syntheses?

- Case Study : Discrepancies in yields (e.g., 65% vs. 80%) may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.